N-Ethylpropylamine

Physical Chemistry Process Engineering Synthetic Methodology

Securing a secondary amine with the precise steric and electronic balance for pharmaceutical and agrochemical intermediate synthesis often leads to supply inconsistency. N-Ethylpropylamine addresses this with its unsymmetrical ethyl-propyl substitution pattern, delivering predictable nucleophilicity (pKa 10.76) and optimized LogP (1.16) for CNS drug discovery. • Enables the final alkylation step in etidocaine synthesis and serves as the key starting material for spiroxamine fungicide production. • Balanced LogP (1.16) and low TPSA (12.03 Ų) support fine-tuning of lead compound lipophilicity for optimal brain penetration. • Moderated boiling point (80-85 °C) and attenuated basicity versus diethylamine provide superior handling in reductive amination and alkylation workflows. • Supplied as a colorless to pale yellow liquid; ≥98% purity with routine availability in research and bulk quantities.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 20193-20-8
Cat. No. B033212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpropylamine
CAS20193-20-8
SynonymsEthylpropylamine;  N-Ethyl-1-propanamine;  N-Ethyl-n-propylamine;  N-Ethylpropanamine;  N-Ethylpropylamine;  N-Propyl-N-ethylamine; 
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCCNCC
InChIInChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3
InChIKeyXCVNDBIXFPGMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpropylamine: Essential Amine Building Block


N-Ethylpropylamine (CAS 20193-20-8), also known as N-Ethyl-1-propanamine, is a secondary aliphatic amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol [1]. This compound features an unsymmetrical substitution pattern, possessing both ethyl and propyl groups attached to the nucleophilic nitrogen center [2]. It is a colorless to pale yellow liquid with a boiling point ranging from 80 to 85 °C and a density of 0.72 g/cm³ [3]. Its balanced steric and electronic profile makes it a versatile intermediate in the construction of complex nitrogen-containing molecules, including active pharmaceutical ingredients (APIs) and crop protection agents .

Specified amine for etidocaine and spiroxamine synthesis
Balanced lipophilicity profile supports CNS lead optimization
Moderate volatility and basicity enable controlled nucleophilic reactions

N-Ethylpropylamine: Why It Is Not Interchangeable


The unsymmetrical alkyl substitution of N-Ethylpropylamine confers a distinct steric and electronic environment that governs its reactivity, selectivity, and the physicochemical properties of downstream products [1]. While other dialkylamines such as diethylamine or dipropylamine share the same functional group, they exhibit significantly different boiling points, densities, and, critically, pKa values that impact nucleophilicity and basicity in synthetic transformations [2]. Furthermore, the specific steric bulk imparted by the ethyl-propyl combination dictates the binding affinity and metabolic stability of final drug candidates, meaning that a simple swap to a homolog like N-ethylisopropylamine or N-methylpropylamine can lead to a complete loss of activity or an altered pharmacokinetic profile . The following quantitative evidence details these specific, measurable differentiators.

Replacing with diethylamine: lower boiling point may increase evaporative loss and alter reaction kinetics
Substituting dipropylamine: higher lipophilicity may shift ADME profile of final drug candidates
Switching to N-ethylisopropylamine: similar pKa but different steric bulk may affect synthetic outcomes

N-Ethylpropylamine: Key Differentiators from Analogs


Physical Properties: Volatility and Density

N-Ethylpropylamine exhibits a boiling point (80-85 °C) and density (0.72 g/cm³) that lie between those of the highly volatile diethylamine and the higher-boiling dipropylamine, providing a balanced profile for reactions requiring a moderately reactive, low-molecular-weight amine [1]. This intermediate volatility reduces the risk of evaporative loss compared to diethylamine while avoiding the elevated temperatures and associated side reactions sometimes encountered with dipropylamine .

Volatility & Density
Reported
BP 80–85 °C, density 0.72 g/cm³
vs diethylamine BP 55.5 °C (Δ +25 to +30 °C), density 0.71; vs dipropylamine BP 105–110 °C (Δ -25 to -30 °C), density 0.74
Supports handling and distillation workflow
Moderate volatility reduces evaporative loss risk; avoids high-temperature side reactions
Physical Chemistry Process Engineering Synthetic Methodology

Basicity (pKa) Differentiation

The predicted pKa of N-Ethylpropylamine is 10.76 ± 0.19, which is marginally lower than that of diethylamine (pKa 11.09) and dipropylamine (pKa ~10.91) . While these differences are subtle, they are significant in competitive reaction environments or when precise control over the protonation state of the amine is required, such as in the design of pH-sensitive drug delivery systems or in selective acid-scavenging applications .

Basicity (pKa)
Class-level
pKa = 10.76 ± 0.19 (pred.)
vs diethylamine pKa 11.09 (Δ -0.33), dipropylamine ~10.91 (Δ -0.15), N-ethylisopropylamine 10.76 (same)
Supports selective salt formation and reaction tuning
Predicted pKa; experimental validation advised
Physical Organic Chemistry Medicinal Chemistry Catalysis

Lipophilicity and Polar Surface Area

N-Ethylpropylamine possesses a calculated LogP (octanol-water partition coefficient) of approximately 1.16 and a topological polar surface area (TPSA) of 12.03 Ų . This combination of moderate lipophilicity and low polarity is within the optimal range for passive diffusion across biological membranes, a key factor in the oral bioavailability of drug candidates [1]. In contrast, the more polar diethylamine (LogP ~0.58) may exhibit poorer membrane permeability, while the more lipophilic dipropylamine (LogP ~1.67) could lead to increased metabolic clearance or off-target binding .

Lipophilicity (LogP)
Class-level
LogP 1.16, TPSA 12.03 Ų
vs diethylamine LogP ~0.58 (Δ +0.58), dipropylamine ~1.67 (Δ -0.51)
Supports CNS permeability profiling
Calculated values; balanced LogP may aid passive membrane diffusion
Pharmacokinetics ADME Drug Design

Etidocaine Synthesis: Specific Alkylation Step

In the established synthetic route for the local anesthetic etidocaine (Duranest), a key step involves the alkylation of 2-bromo-N-(2,6-dimethylphenyl)butanamide with N-Ethylpropylamine to yield the final product [1]. Attempts to substitute this amine with a simpler, more symmetrical homolog such as diethylamine or dipropylamine would result in a structurally distinct analog with altered anesthetic potency, duration of action, and toxicity profile, as the specific ethyl and propyl groups are critical for binding to the voltage-gated sodium channel [2].

Etidocaine Alkylation
Head-to-head
Specified amine in final alkylation step of etidocaine synthesis
Required for patent-defined synthetic route
Substitution would produce a different analog; not interchangeable
Pharmaceutical Process Chemistry Local Anesthetics Drug Synthesis

Spiroxamine Fungicide Synthesis

The synthesis of spiroxamine, a broad-spectrum fungicide used against powdery mildew in cereals, grapes, and bananas, relies on the condensation of 4-tert-butylcyclohexanone with N-ethyl-N-propyl-2,3-dihydroxypropylamine, a derivative prepared directly from N-Ethylpropylamine [1]. Patent literature explicitly details the use of this specific amine [2]. Replacing the ethyl-propyl substitution pattern would generate a structurally different spiroketal, which would not be spiroxamine and would likely exhibit altered fungicidal activity and a different regulatory status, making it unsuitable for the intended agricultural application [3].

Spiroxamine Synthesis
Head-to-head
Key starting material for spiroxamine per patent CN111574502A
Non-substitutable in registered agrochemical synthesis
Deviation leads to unregistered compound
Agrochemical Synthesis Fungicide Development Crop Protection

N-Ethylpropylamine: Application Scenarios


Etidocaine: Amide-Type Local Anesthetic Synthesis

N-Ethylpropylamine is the essential amine component in the final alkylation step for the synthesis of etidocaine [1]. This scenario is strictly for medicinal chemistry and pharmaceutical process research groups focused on developing novel local anesthetics with improved safety and efficacy profiles. The specific steric and electronic properties of the ethyl and propyl groups are critical for modulating the compound's interaction with sodium channels.

Spiroxamine: Agricultural Fungicide Development

Agrochemical R&D and manufacturing facilities utilize N-Ethylpropylamine as a key starting material for the production of spiroxamine, a widely used fungicide [1]. This is a well-defined industrial application where the amine's specific substitution pattern is required to produce the active ingredient according to the patented and registered synthetic route.

CNS Drug Candidate Optimization

Drug discovery programs targeting central nervous system (CNS) disorders can leverage the balanced LogP (1.16) and low TPSA (12.03 Ų) of N-Ethylpropylamine when incorporating it as a building block [1]. This scenario is relevant for medicinal chemists seeking to fine-tune the lipophilicity of lead compounds to achieve optimal brain penetration and oral bioavailability without introducing excessive metabolic liability.

Controlled Nucleophilic Reactions Reagent

Due to its moderate boiling point (80-85 °C) and slightly attenuated basicity (pKa 10.76) compared to diethylamine, N-Ethylpropylamine serves as a preferred reagent in academic and industrial research laboratories for reactions requiring a nucleophilic secondary amine with a balanced volatility and reactivity profile [1]. This includes applications in amine alkylation, reductive amination, and as a non-nucleophilic base in organic synthesis.

Application
Selection Property
Validation Focus
Etidocaine analog synthesis research
Specific amine for alkylation
Structural fidelity and synthetic route compliance
Spiroxamine fungicide development
Defined starting material for spiroketal
Regulatory and synthetic pathway compliance
CNS lead optimization studies
Balanced lipophilicity profile
CNS permeability and metabolic stability profiling
Nucleophilic amine reactions
Moderate volatility and basicity
Reaction selectivity and purification workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.